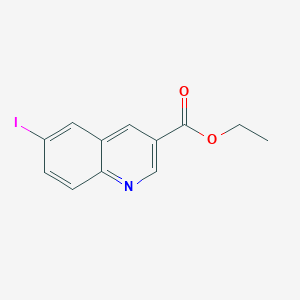

Ethyl 6-iodoquinoline-3-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Chemical Space Exploration

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netrsc.org Its unique structure is prevalent in a wide array of natural products, particularly alkaloids, and synthetic molecules with significant pharmacological properties. nih.govyoutube.com The presence of the nitrogen heteroatom allows for a range of chemical behaviors, including salt formation and participation in both electrophilic and nucleophilic substitution reactions. nih.gov

The ability to functionalize the quinoline ring at multiple positions is a key factor in its utility, allowing chemists to systematically modify its structure to fine-tune electronic, steric, and physicochemical properties. rsc.orgnih.gov This adaptability makes the quinoline core a crucial precursor for creating novel compounds and exploring new regions of chemical space in the pursuit of materials with advanced functions and drug candidates with improved efficacy and target selectivity. researchgate.netnih.gov

The Strategic Role of Halogenated Quinolines as Versatile Synthetic Intermediates and Precursors

Halogenated quinolines, particularly those containing iodine, are highly valuable intermediates in synthetic organic chemistry. lookchem.com The carbon-halogen bond, especially the carbon-iodine bond, serves as a reactive handle for a multitude of powerful cross-coupling reactions. The C–I bond is particularly susceptible to oxidative addition to transition metal catalysts, such as palladium, making iodoquinolines excellent substrates for reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgorganic-chemistry.org

These reactions allow for the facile formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules. wikipedia.org The ability to introduce diverse aryl, alkynyl, and amino groups at a specific position on the quinoline ring provides a modular and efficient approach to generating libraries of novel compounds. nih.gov This strategic use of halogenated quinolines bypasses harsher synthetic methods and offers a high degree of functional group tolerance, significantly expanding the synthetic chemist's toolkit. wikipedia.orgrsc.org

Delineation of Research Focus: Synthesis, Reactivity, Advanced Characterization, and Diverse Applications of Ethyl 6-iodoquinoline-3-carboxylate

Research into this compound is centered on its fundamental chemical properties and its potential as a molecular building block.

Synthesis: The synthesis of quinoline-3-carboxylates can be achieved through several classic name reactions. One prominent method is the Gould-Jacobs reaction. While specific literature for the direct synthesis of this compound is not abundant, its synthesis can be logically proposed based on established methodologies for analogous structures. A plausible route would involve the reaction of a suitably substituted aniline (B41778), in this case, 4-iodoaniline (B139537), with diethyl ethoxymethylenemalonate (EMME) or a similar three-carbon synthon, followed by thermal cyclization. Another established route for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. researchgate.netyoutube.com For instance, the reaction between 1-(2-amino-5-iodophenyl)ethanone (B1528437) and a reactant providing the ethyl carboxylate moiety could yield the target scaffold. lookchem.comresearchgate.net The Doebner synthesis, which utilizes anilines, aldehydes, and pyruvic acid, is another powerful method for generating substituted quinoline carboxylic acids. nih.gov

Reactivity: The reactivity of this compound is dominated by the two primary functional groups. The ester group at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The iodo group at the 6-position is the principal site for synthetic elaboration. It is an ideal precursor for palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination would allow for the introduction of a variety of primary or secondary amines at the C6 position, while a Suzuki coupling would enable the formation of a C-C bond with a boronic acid derivative. wikipedia.orgorganic-chemistry.org These transformations highlight the compound's role as a versatile platform for generating a diverse range of 6-substituted quinoline derivatives.

Advanced Characterization: The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the quinoline core, with splitting patterns and chemical shifts influenced by the iodo and ester substituents. Signals for the ethyl group (a quartet and a triplet) would also be present. ¹³C NMR would reveal distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbon atom bearing the iodine. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretch of the ester group (typically around 1700–1650 cm⁻¹), C-O stretching, and vibrations associated with the aromatic quinoline ring system. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of the molecule. lookchem.com

Physicochemical and Spectroscopic Data

| Property | Data |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀INO₂ |

| Molecular Weight | 327.12 g/mol |

| CAS Number | 100342-69-8 |

| Appearance | Typically a solid at room temperature |

| ¹H NMR | Expected signals include aromatic protons (7.5-9.0 ppm), ethyl quartet (~4.4 ppm), and ethyl triplet (~1.4 ppm) |

| ¹³C NMR | Expected signals include aromatic carbons (120-150 ppm), ester carbonyl (~165 ppm), and ethyl group carbons (~62, 14 ppm) |

| IR (cm⁻¹) | Expected peaks for C=O stretch (~1710), C-N stretch, and aromatic C-H bands |

Diverse Applications: The primary application of this compound is as a key synthetic intermediate. Its structure is a valuable scaffold for building more elaborate molecules intended for research in medicinal chemistry and materials science. lookchem.comresearchgate.netconsensus.app The ability to selectively functionalize the 6-position allows for the systematic development of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives have been investigated for their potential antimicrobial or anticancer activities. nih.govnih.gov

Academic Rationale and Scholarly Contribution of Research on this compound

The academic rationale for studying this compound is rooted in the ongoing need for novel and efficient synthetic pathways to access functionalized heterocyclic compounds. rsc.orgnih.gov Research in this area contributes to the fundamental knowledge of organic synthesis by developing and refining methods for constructing and modifying the quinoline scaffold.

The scholarly contribution lies in providing the chemical community with a versatile and well-characterized building block. By establishing reliable synthetic routes to this compound and exploring its reactivity, researchers open the door to the creation of a vast array of new quinoline derivatives. nih.gov This expansion of accessible chemical space is critical for discovering molecules with novel biological activities or material properties, ultimately advancing the fields of drug discovery, chemical biology, and materials science. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C12H10INO2 |

|---|---|

Molecular Weight |

327.12 g/mol |

IUPAC Name |

ethyl 6-iodoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 |

InChI Key |

MNHGYIHELAALBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)I |

Origin of Product |

United States |

**advanced Synthetic Pathways and Methodologies for Ethyl 6 Iodoquinoline 3 Carboxylate**

Retrosynthetic Analysis and Strategic Disconnections for the Quinoline (B57606) Core with Iodo and Ester Functionalities

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available, or easily synthesizable precursors. For ethyl 6-iodoquinoline-3-carboxylate, the primary disconnections focus on the bonds formed during the final ring-closing (cyclization) step that assembles the quinoline system. Two principal strategies, rooted in classic named reactions, emerge: the Friedländer annulation and the Pfitzinger reaction.

Friedländer-based Disconnection: This is the most direct approach for synthesizing quinoline-3-carboxylates. The key disconnection is made across the N1-C2 and C3-C4 bonds of the quinoline ring. This pathway retrosynthetically cleaves the molecule into a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a molecule containing a reactive α-methylene group adjacent to a carbonyl. For the target molecule, this translates to:

Precursor A: An ortho-aminoaryl carbonyl compound, specifically 2-amino-5-iodobenzaldehyde (B3176454) or a derivative.

Precursor B: A β-ketoester, such as ethyl acetoacetate (B1235776) or a related compound that provides the C3-carboxylate and C2-substituent.

A highly effective variation of this strategy is the Gould-Jacobs reaction, which disconnects the N1-C8a and C4-C4a bonds. This leads to:

Precursor A': A substituted aniline (B41778), which for this target is 4-iodoaniline (B139537). chemicalbook.comsigmaaldrich.com

Precursor B': Diethyl 2-(ethoxymethylene)malonate (DEEMM), which provides the C2, C3, and C4 atoms of the quinoline ring.

Pfitzinger-based Disconnection: The Pfitzinger reaction offers an alternative disconnection, breaking the N1-C2 and C4-C4a bonds. wikipedia.org This pathway is primarily used for synthesizing quinoline-4-carboxylic acids. researchgate.net Applying this to the target structure suggests:

Precursor A: A substituted isatin (B1672199), which would be 5-iodoisatin (B1210601) to introduce the iodine at the correct position.

Precursor B: A carbonyl compound that can react with the isatin intermediate.

However, the standard Pfitzinger reaction yields a carboxylic acid at the 4-position, not an ester at the 3-position. wikipedia.orgijsr.net Therefore, this route would require significant modification or subsequent functional group manipulation, making the Friedländer or Gould-Jacobs approach more synthetically direct and efficient for this specific target.

Precursor Synthesis and Functional Group Transformations Leading to the Quinoline Intermediate

The success of the total synthesis hinges on the efficient preparation of key building blocks identified in the retrosynthetic analysis.

4-Iodoaniline: This precursor is crucial for introducing the 6-iodo functionality via the Gould-Jacobs or related pathways. It is a beige to greyish-brown crystalline powder. lookchem.com Several methods exist for its preparation.

Direct Iodination of Aniline: A common method involves the direct reaction of aniline with iodine in the presence of a base like sodium bicarbonate in an aqueous solution. chemicalbook.comguidechem.com The mixture is stirred vigorously, and any remaining yellow color from excess iodine can be removed with sodium bisulfite before filtering the crude product. lookchem.comguidechem.com

Iodination of Acetanilide (B955): An alternative route involves protecting the reactive amino group of aniline as an acetanilide. Acetanilide is then treated with iodine monochloride in glacial acetic acid. prepchem.com The resulting 4-iodoacetanilide is subsequently hydrolyzed, typically by boiling with concentrated hydrochloric acid, to yield 4-iodoaniline. prepchem.com This method can produce high yields, around 90%. prepchem.com

Table 1: Comparison of Synthetic Methods for 4-Iodoaniline

| Method | Reagents | Key Steps | Advantages/Disadvantages |

|---|---|---|---|

| Direct Iodination | Aniline, Iodine, Sodium Bicarbonate | One-step reaction in water. guidechem.com | Simpler procedure; may require careful control to avoid poly-iodination. guidechem.com |

| Acetanilide Protection | Acetanilide, Iodine Monochloride, HCl | Protection, iodination, deprotection. prepchem.com | Higher yield and regioselectivity; multi-step process. prepchem.com |

Diethyl 2-(ethoxymethylene)malonate (DEEMM): DEEMM is a vital precursor for the Gould-Jacobs synthesis of quinoline-3-carboxylates. It is typically synthesized through the condensation of diethyl malonate and triethyl orthoformate. prepchem.comgoogle.com The reaction is often conducted in the presence of acetic anhydride (B1165640) and a catalyst like anhydrous zinc chloride or a loaded ionic catalyst. prepchem.comgoogle.com The process involves heating the mixture to drive the condensation and removing the ethanol (B145695) byproduct through distillation to push the equilibrium toward the product. prepchem.comgoogle.com

The ester functionality in the target molecule is typically introduced as part of the β-ketoester building block (e.g., DEEMM), meaning a separate esterification step on the quinoline core is not required. The key is the selection and synthesis of the correct ester-containing precursor.

The introduction of the iodine atom is accomplished through the synthesis of the iodinated precursor, 4-iodoaniline. Optimized conditions for this transformation focus on maximizing yield and regioselectivity while minimizing side products and cost.

For Direct Iodination: The use of sodium bicarbonate is crucial to neutralize the hydroiodic acid formed during the reaction, driving it to completion. chemicalbook.com Vigorous stirring is necessary due to the heterogeneity of the reaction mixture. lookchem.comguidechem.com

For the Acetanilide Route: The protection step is straightforward. During iodination, the dropwise addition of iodine monochloride to the acetanilide solution in acetic acid helps control the exothermic reaction. prepchem.com Subsequent acidic hydrolysis is a standard and efficient method for deprotection. prepchem.com

Cyclization Strategies for the Formation of the Quinoline Ring System

The final and defining step in the synthesis is the cyclization to form the bicyclic quinoline heterocycle.

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (–CH₂–) adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. organic-chemistry.org

Mechanism: Two primary mechanisms are proposed. wikipedia.org

Aldol (B89426) Condensation First: The reaction begins with a base-catalyzed aldol condensation between the 2-aminoaryl ketone and the β-ketoester. The resulting aldol adduct then undergoes intramolecular cyclization via Schiff base (imine) formation, followed by dehydration to yield the quinoline.

Schiff Base Formation First: An initial acid- or base-catalyzed reaction forms a Schiff base between the aniline's amino group and the ketoester's carbonyl group. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final aromatic ring. wikipedia.org

A notable application is the Gould-Jacobs reaction , a variation that reacts an aniline with diethyl 2-(ethoxymethylene)malonate (DEEMM). The reaction proceeds in two stages:

Initial condensation of 4-iodoaniline with DEEMM to form an anilinomethylenemalonate intermediate.

Thermal cyclization of this intermediate at high temperatures (often in a high-boiling solvent like Dowtherm A) to form the 4-hydroxyquinoline-3-carboxylate. Subsequent transformation of the 4-hydroxy group is necessary to arrive at the target structure.

A direct, one-pot Friedländer synthesis has been reported for a related compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, by reacting 1-(2-amino-5-iodophenyl)ethanone (B1528437) with ethyl 4-chloro-3-oxobutanoate. researchgate.net This demonstrates the utility of the Friedländer approach for constructing complex, functionalized 6-iodoquinolines. researchgate.netconsensus.app

Table 2: Overview of Friedländer-type Cyclization

| Reaction Variant | Precursor 1 | Precursor 2 | Key Conditions | Product Type |

|---|---|---|---|---|

| Classic Friedländer | 2-amino-5-iodobenzaldehyde | Ethyl acetoacetate | Acid or base catalysis (e.g., p-TsOH, KOH). organic-chemistry.orgorganic-chemistry.org | This compound (with C2-methyl) |

| Gould-Jacobs | 4-iodoaniline | Diethyl 2-(ethoxymethylene)malonate | High-temperature thermal cyclization. | Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate |

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another classical method for quinoline synthesis. wikipedia.org It involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net

Mechanism: The reaction begins with the base-catalyzed hydrolysis of the amide bond in the isatin (e.g., 5-iodoisatin) to form an intermediate keto-acid. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which exists in equilibrium with its enamine tautomer. The enamine then undergoes an intramolecular cyclization and subsequent dehydration to yield a substituted quinoline-4-carboxylic acid. wikipedia.org

To synthesize a 6-iodoquinoline (B82116) derivative using this method, the starting material would need to be 5-iodoisatin. While this correctly places the iodine atom, the Pfitzinger reaction inherently produces quinoline-4-carboxylic acids. wikipedia.orgacs.org Obtaining the desired this compound would require a different starting material or significant post-synthesis modification to change the position and nature of the carboxylate group, making this a less direct route compared to the Friedländer condensation for this specific target.

Novel and Green Methodologies for Quinoline Annulation

The formation of the quinoline ring system, known as quinoline annulation, is the foundational step in the synthesis. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions, strong acids, and high temperatures, leading to environmental and economic concerns. nih.gov Consequently, significant research has focused on developing novel and greener methodologies that align with the principles of sustainable chemistry. tandfonline.comacs.org

Modern approaches emphasize the use of efficient energy sources, eco-friendly catalysts, and safer solvents. acs.org These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of heterogeneous catalysts that are easily separable and recyclable. tandfonline.comnumberanalytics.comtandfonline.com One-pot, multicomponent reactions (MCRs) are particularly attractive as they build complex molecules like quinoline derivatives in a single step from multiple starting materials, thereby improving atom economy and reducing waste. researchgate.netrsc.org For instance, a greener approach for synthesizing quinoline-3-carboxylate building blocks utilizes L-proline and ammonium (B1175870) acetate (B1210297) as catalysts in an MCR format. researchgate.net Other innovative catalytic systems involve transition metals like rhodium, palladium, and copper, which can facilitate C-H activation and cyclization under milder conditions. numberanalytics.commdpi.com The use of water or ionic liquids as green solvents has also been explored to replace hazardous organic solvents. numberanalytics.comtandfonline.com

| Methodology | Catalyst/Conditions | Key Advantages | Reference(s) |

| Multicomponent Reaction (MCR) | L-proline, Ammonium Acetate | Clean synthesis, one-pot procedure, good yields. | researchgate.net |

| Microwave-Assisted Synthesis | Nafion NR50 (solid acid catalyst) | Environmentally friendly, reduced reaction time, use of a recyclable catalyst. | mdpi.com |

| Transition Metal Catalysis | Rhodium complexes, Formic Acid | High regioselectivity, mild reaction conditions, dual role of catalyst. | mdpi.com |

| Solvent-Free Synthesis | --- | Reduced waste, lower energy consumption, improved safety. | ijpsjournal.com |

| Visible-Light-Mediated Synthesis | Titanium Dioxide (TiO₂) | Uses a non-toxic, inexpensive catalyst and oxygen as a green oxidant. | organic-chemistry.org |

This table provides an interactive summary of modern green methodologies for quinoline synthesis.

Regioselective Iodination Techniques for the C-6 Position of the Quinoline System

Introducing an iodine atom specifically at the C-6 position of the quinoline ring is a critical step that requires high regioselectivity. The electronic properties of the quinoline nucleus, which is generally electron-deficient, and the directing effects of existing substituents, such as the ethyl carboxylate group, influence the position of electrophilic attack.

Direct Electrophilic Iodination Approaches

Direct C-H iodination involves the attack of a positively charged iodine species (electrophile) on the quinoline ring. For quinoline itself, reactions in strongly acidic media involve an electrophilic attack on the protonated quinolinium cation, which directs substitution to the C-5 and C-8 positions. pjsir.org Achieving C-6 iodination often requires pre-functionalization of the ring to direct the incoming electrophile.

However, direct iodination can be achieved on a precursor molecule, such as an appropriately substituted aniline, before the quinoline ring is formed. For example, the Friedländer annulation between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate yields the corresponding 6-iodoquinoline derivative directly. researchgate.net Another powerful method is the Doebner synthesis, where a one-pot, three-component reaction between an iodo-aniline (e.g., 4-iodoaniline), an aldehyde, and pyruvic acid can be used to construct 6-iodo-substituted carboxy-quinolines under acidic catalysis. nih.gov The mechanism for direct C-H iodination of the quinoline ring itself can proceed through either a radical or an electrophilic pathway, with the latter being more likely for electron-rich substrates. rsc.orgscispace.com

Catalytic and Non-Catalytic Approaches in the Overall Synthesis of this compound

Non-catalytic approaches often rely on classical condensation reactions that are driven by high temperatures and stoichiometric amounts of strong acids or bases. The Skraup synthesis, for example, uses large amounts of sulfuric acid at high temperatures. researchgate.net While effective, these methods suffer from significant drawbacks, including harsh reaction conditions, low atom economy, and the generation of substantial waste. nih.govtandfonline.com

Catalytic approaches represent a more modern and sustainable alternative. These methods employ a wide range of catalysts to facilitate the reaction under milder conditions, with greater efficiency and selectivity. nih.gov Transition metals such as palladium, copper, rhodium, and cobalt are widely used to catalyze key steps like C-H activation, cyclization, and cross-coupling. numberanalytics.commdpi.com Acid catalysts (both Brønsted and Lewis acids) and organocatalysts are also frequently employed in quinoline synthesis. researchgate.netmdpi.com A key advantage of catalytic methods is the ability to perform reactions that are otherwise impossible, often with high regioselectivity and functional group tolerance. The development of recyclable heterogeneous catalysts further enhances the green credentials of these processes. numberanalytics.com

| Approach | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Non-Catalytic | High temperature (>150°C), strong acids (e.g., H₂SO₄), stoichiometric reagents. | Simplicity of reagents, well-established classical methods. | Harsh conditions, low yields, poor atom economy, significant waste. | nih.gov, researchgate.net |

| Catalytic | Mild temperatures, various catalysts (transition metals, acids, organocatalysts), often in smaller amounts. | Higher efficiency and selectivity, milder conditions, lower waste, potential for catalyst recycling. | Catalyst cost and toxicity, may require specific ligands or additives. | numberanalytics.com, researchgate.net, mdpi.com, nih.gov |

This table provides an interactive comparison of catalytic and non-catalytic synthetic approaches.

Sustainable Chemistry Principles and Process Intensification in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of sustainable chemistry and process intensification. The goal is to develop manufacturing processes that are not only efficient and cost-effective but also minimize environmental impact. acs.org This involves adhering to the core principles of green chemistry, such as waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents like water or ethanol. ijpsjournal.comacs.org

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. Key strategies applicable to quinoline synthesis include:

Use of Greener Solvents: Replacing volatile and toxic organic solvents with water, ethanol, or recyclable ionic liquids significantly improves the environmental profile of the synthesis. numberanalytics.comtandfonline.com

Energy-Efficient Methods: Technologies like microwave irradiation and ultrasound can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating. tandfonline.comtandfonline.com

Recyclable Catalysis: The use of heterogeneous or supported catalysts allows for easy separation from the reaction mixture and reuse, reducing costs and preventing the release of potentially toxic metal waste streams. numberanalytics.com

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, improved safety, higher yields, and easier scalability.

By integrating these principles, the synthesis of this compound can be transformed into a more sustainable and economically viable process. acs.org

**comprehensive Analysis of Chemical Reactivity and Functionalization Strategies for Ethyl 6 Iodoquinoline 3 Carboxylate**

Exploration of the C-I Bond Reactivity: Advanced Coupling and Substitution Reactions

The presence of an iodine atom at the C6 position of the quinoline (B57606) ring is the key to the diverse reactivity of ethyl 6-iodoquinoline-3-carboxylate. The C-I bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, which is the crucial initiation step for a wide array of cross-coupling reactions. This reactivity allows for the introduction of various carbon and heteroatom-based substituents, enabling the synthesis of a vast library of novel quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, C-S Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new chemical bonds with high efficiency and selectivity. For this compound, these reactions are instrumental in modifying the C6 position. The general catalytic cycle for these transformations involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures. This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boron reagents.

For this compound, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl groups at the 6-position. The reaction conditions are generally robust, often employing a palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) catalyst with a phosphine (B1218219) ligand and a base like potassium carbonate or cesium carbonate in a solvent mixture such as dioxane/water or toluene (B28343).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | SPhos, XPhos, RuPhos |

| Base | K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene |

| Temperature | 80-110 °C |

This table represents typical conditions for Suzuki-Miyaura reactions and may require optimization for specific substrates.

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base which also often serves as the solvent. The Sonogashira reaction is instrumental in the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

In the context of this compound, the Sonogashira coupling provides a direct route to 6-alkynylquinoline derivatives. These products can serve as valuable intermediates for further transformations or as final products with interesting photophysical or biological properties. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) with copper(I) iodide as the co-catalyst and an amine like triethylamine (B128534) or diethylamine (B46881) as the base.

Table 2: General Conditions for Sonogashira Coupling

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

This table represents typical conditions for Sonogashira reactions and may require optimization for specific substrates.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

For this compound, the Heck reaction allows for the introduction of vinyl groups at the 6-position. This olefination provides access to styrenyl-type quinoline derivatives, which are important precursors for polymers and can exhibit interesting electronic properties. The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate, often with a phosphine ligand, and a base like triethylamine to neutralize the hydrogen halide formed during the reaction.

Table 3: Typical Conditions for the Heck Reaction

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

This table represents typical conditions for Heck reactions and may require optimization for specific substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of modern organic synthesis, allowing for the coupling of aryl halides or triflates with a wide variety of primary and secondary amines. The development of bulky, electron-rich phosphine ligands has been crucial to the broad applicability and high efficiency of this transformation.

When applied to this compound, the Buchwald-Hartwig amination enables the direct synthesis of 6-aminoquinoline (B144246) derivatives. This provides a convergent and versatile route to compounds that are of significant interest in medicinal chemistry due to the prevalence of the arylamine moiety in bioactive molecules. The reaction typically employs a palladium precatalyst, a specialized phosphine ligand (such as XPhos, SPhos, or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide.

Table 4: General Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos, BINAP |

| Base | NaOtBu, LiHMDS, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

This table represents typical conditions for Buchwald-Hartwig amination and may require optimization for specific substrates.

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an sp²-hybridized organic halide or triflate. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the reaction conditions are generally mild. However, a significant drawback is the toxicity of the organotin reagents and byproducts.

The Stille coupling can be utilized to functionalize this compound at the C6 position by introducing various organic groups from the corresponding organostannane reagent. This can include alkyl, vinyl, aryl, and heteroaryl moieties. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and can be carried out in a variety of non-polar solvents like toluene or THF.

Table 5: Representative Conditions for Stille Coupling

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, AsPh₃ |

| Solvent | Toluene, THF, Dioxane, DMF |

| Temperature | 50-100 °C |

This table represents typical conditions for Stille reactions and may require optimization for specific substrates.

Transformations of the Ester Moiety (C3-COOEt)

The ethyl ester group at the C3 position of the quinoline ring provides another handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-iodoquinoline-3-carboxylic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. nih.gov

Once formed, the carboxylic acid can serve as a versatile intermediate for the synthesis of a variety of derivatives. For instance, it can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with amines or alcohols to form amides or other esters, respectively. Furthermore, the carboxylic acid can participate in various coupling reactions, such as the Curtius or Schmidt rearrangements, to introduce nitrogen-containing functional groups.

Transesterification involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst, which can be an acid or a base. mdpi.com This reaction is an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion. For this compound, transesterification can be employed to introduce different alkyl or aryl groups into the ester functionality, which can be useful for modifying the solubility or other physicochemical properties of the molecule.

Alcoholysis, a broader term, can also refer to the cleavage of the ester by an alcohol under specific conditions.

The ester group can be reduced to a primary alcohol, (6-iodoquinolin-3-yl)methanol, using a variety of reducing agents. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Care must be taken during the workup to quench the excess reducing agent and the resulting aluminum salts. The resulting alcohol can be further functionalized, for example, by oxidation to the corresponding aldehyde or by conversion to a halide, which can then participate in nucleophilic substitution reactions.

Table 3: Summary of Transformations of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH (aq), heat; 2. HCl (aq) | 6-Iodoquinoline-3-carboxylic acid |

| Transesterification | R'OH, Acid or Base catalyst, heat | Methyl/Benzyl 6-iodoquinoline-3-carboxylate |

| Reduction | LiAlH₄, THF, 0 °C to rt | (6-Iodoquinolin-3-yl)methanol |

Amidation and Peptide Coupling Reactions

The conversion of the ethyl ester in this compound into an amide linkage is a critical functionalization strategy, opening avenues for the synthesis of a diverse range of derivatives, including potential peptide conjugates. This transformation is typically not achieved directly from the ester but proceeds via a two-step sequence involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

The initial step is the saponification of the ethyl ester to yield 6-iodoquinoline-3-carboxylic acid. This is a standard ester hydrolysis reaction, generally accomplished by heating with an aqueous base such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Once the 6-iodoquinoline-3-carboxylic acid is formed, it can be coupled with a primary or secondary amine to form the desired amide. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. A wide array of coupling reagents has been developed for efficient amide bond formation, particularly in the context of peptide synthesis where preserving stereochemical integrity is paramount. peptide.comnih.gov

Common classes of coupling reagents suitable for this transformation include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com To minimize side reactions and reduce the risk of racemization (if coupling with a chiral amine), they are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). peptide.com Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are also frequently employed, as the urea (B33335) byproduct can be easily removed by aqueous workup. peptide.com

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and known for rapid reaction times with minimal side reactions. peptide.com

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are among the most effective coupling agents, promoting high yields and short reaction times.

The general protocol involves dissolving the 6-iodoquinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM), adding the coupling reagent and any additives, followed by the addition of the amine and a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the acid formed during the reaction.

| Reagent Class | Example Reagent(s) | Key Features & Applications |

| Carbodiimides | DCC, DIC, EDC | Widely used for amide and ester formation. Often used with HOBt to suppress racemization. EDC and its urea byproduct are water-soluble, simplifying purification. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient with rapid reaction rates. Byproducts are generally less hazardous than those from some other reagents. PyAOP is particularly effective for sterically hindered or N-methylated amino acids. peptide.com |

| Uronium Salts | HBTU, HATU | Very effective coupling agents known for high yields and fast reactions. Commonly used in solid-phase peptide synthesis. |

| Other | CDI, DEPBT | Carbonyldiimidazole (CDI) is useful for fragment coupling. peptide.com DEPBT is noted for causing very little epimerization, making it suitable for sensitive substrates. peptide.com |

An alternative, more direct method for amide formation from carboxylic acids involves their reaction with isocyanates, which proceeds with the loss of carbon dioxide to yield the corresponding amide in high yields at room temperature. nih.gov This method is compatible with various functional groups and could be applied to 6-iodoquinoline-3-carboxylic acid. nih.gov

Reactivity of the Quinoline Heterocycle and Its Substituents

The reactivity of the quinoline ring in this compound is a complex balance between the electron-deficient pyridine (B92270) ring and the more electron-rich benzene (B151609) ring. The presence of a deactivating ethyl carboxylate group on the pyridine part and a deactivating iodo group on the benzene part further modulates this reactivity. researchgate.netacs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

Electrophilic Aromatic Substitution (EAS)

The quinoline system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Electrophilic attack preferentially occurs on the benzenoid ring, which is more electron-rich than the pyridinoid ring. researchgate.netquimicaorganica.org In unsubstituted quinoline, electrophilic substitution, such as nitration or sulfonation, typically occurs at the C5 and C8 positions. researchgate.nettutorsglobe.com This preference is explained by the stability of the Wheland intermediate (the sigma complex), where the aromaticity of the pyridine ring can be preserved during the attack at these positions. quimicaorganica.orgreddit.com

In this compound, the situation is more nuanced:

The ethyl carboxylate group at C3 is a strong deactivating and meta-directing group, further reducing the electron density of the pyridine ring and making it extremely resistant to electrophilic attack.

The iodo group at C6 is a deactivating group due to its inductive effect but is an ortho-, para-director due to its lone pairs. It directs incoming electrophiles to the C5 and C7 positions.

Considering these competing effects, electrophilic substitution on this compound is expected to be difficult. However, if forced, the attack would most likely occur on the benzene ring. The C5 position is activated by the iodo group (ortho) and is the inherently preferred site for electrophilic attack in quinolines. The C7 position is also activated by the iodo group (ortho), but C5 attack is generally favored. Therefore, the major product of an electrophilic substitution reaction would be the 5-substituted derivative.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, especially at the C2 and C4 positions. researchgate.nettutorsglobe.com This reactivity is enhanced by the presence of electron-withdrawing groups and a good leaving group. Halogenated quinolines at positions 2 and 4 are particularly reactive towards nucleophiles. quimicaorganica.org

In this compound:

The ethyl carboxylate group at C3 strongly deactivates the C4 position towards nucleophilic attack through resonance, but activates the C2 position.

The iodo group at C6 is on the benzene ring and is generally unreactive towards SNAr unless under harsh conditions (e.g., high temperature and pressure) or via transition-metal-catalyzed cross-coupling reactions (see below).

The C2 and C4 positions lack a good leaving group (they bear hydrogen atoms).

Direct SNAr (e.g., Chichibabin reaction with sodium amide) would likely favor the C2 position, though the reaction may be sluggish. tutorsglobe.com If a good leaving group were present at the C4 position (e.g., a chloro-substituent), nucleophilic substitution would readily occur there. quimicaorganica.org The iodo group at C6 is primarily a substrate for cross-coupling reactions rather than classical SNAr.

| Reaction Type | Preferred Position(s) | Influence of Substituents on this compound |

| Electrophilic Substitution | C5 and C8 (on unsubstituted quinoline) researchgate.nettutorsglobe.com | The C3-ester deactivates both rings. The C6-iodo group deactivates the benzene ring but directs ortho and para. Attack is predicted at C5. |

| Nucleophilic Substitution | C2 and C4 (on unsubstituted quinoline) researchgate.nettutorsglobe.com | The C3-ester activates C2 but deactivates C4. Attack is predicted at C2, assuming a suitable leaving group or reaction conditions (e.g., Chichibabin). The C6-iodo group is largely unreactive to SNAr. |

Oxidation and Reduction Chemistry of the Quinoline Nitrogen and Ring System

Oxidation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized, similar to pyridine. researchgate.net Reaction with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide typically yields the corresponding quinoline N-oxide . researchgate.netquimicaorganica.org This transformation increases the electron density of the ring, particularly at the C2 and C4 positions, making them more susceptible to both electrophilic and nucleophilic attack. The formation of the N-oxide can be a strategic step to enable further functionalization of the quinoline core. quimicaorganica.org For example, vanadium-catalyzed oxidation of quinoline with hydrogen peroxide selectively produces quinoline-N-oxide. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, can lead to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netwikipedia.org The presence of the deactivating iodo and carboxylate groups on this compound would likely make this oxidative degradation more difficult compared to unsubstituted quinoline.

Reduction

The pyridine ring of quinoline is more readily reduced than the benzene ring. tutorsglobe.com Catalytic hydrogenation (e.g., using H₂ with catalysts like Platinum, Palladium, or Nickel) or reduction with reagents like tin and hydrochloric acid typically reduces the pyridine ring selectively to afford a 1,2,3,4-tetrahydroquinoline . youtube.comresearchgate.net For instance, gold nanoparticles on a TiO₂ support can catalyze the reduction of functionalized quinolines to their tetrahydro derivatives using hydrosilanes and ethanol (B145695). researchgate.net

Selective reduction of the benzene ring is more challenging but can be achieved under specific conditions, for example, using lithium in liquid ammonia (B1221849) (a Birch-type reduction) followed by catalytic hydrogenation. acs.org Given the substituents on this compound, standard reduction methods would be expected to selectively reduce the pyridine portion of the molecule. It is also possible that the iodo-substituent could be removed (hydrodeiodination) under certain catalytic hydrogenation conditions.

| Transformation | Reagents/Conditions | Expected Product from this compound |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide researchgate.netquimicaorganica.org |

| Ring Oxidation | Hot, alkaline KMnO₄ | Pyridine-dicarboxylic acid derivative (cleavage of the benzene ring) researchgate.net |

| Pyridine Ring Reduction | H₂/Pd, Pt, Ni; Sn/HCl | Ethyl 6-iodo-1,2,3,4-tetrahydroquinoline-3-carboxylate researchgate.net |

| Benzene Ring Reduction | Li/NH₃ (Birch reduction) | Ethyl 6-iodo-5,8-dihydroquinoline-3-carboxylate derivative acs.org |

Multi-Component Reactions (MCRs) and Cascade Processes Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.netresearchgate.net Several classic MCRs are used for the synthesis of the quinoline scaffold itself, such as the Povarov, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgmdpi.com

While this compound is more likely to be a target for synthesis via an MCR rather than a starting material, its core structure is accessible through such strategies. For example, a Gould-Jacobs type reaction could potentially be used. This involves the reaction of an appropriately substituted aniline (B41778) (in this case, 4-iodoaniline) with a malonic acid derivative like diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization and aromatization. nih.gov

Hypothetical MCR Synthesis of the this compound Core

| MCR Name | Reactant 1 | Reactant 2 | Product Core |

|---|---|---|---|

| Gould-Jacobs Reaction | 4-Iodoaniline (B139537) | Diethyl ethoxymethylenemalonate | 4-Hydroxy-6-iodoquinoline-3-carboxylate nih.gov |

| Combes Synthesis | 4-Iodoaniline | 1,3-Diketone (e.g., malonic ester) | Substituted quinoline iust.ac.ir |

Once formed, the functional groups on this compound provide handles for its use in subsequent cascade or domino reactions. The most prominent handle is the C6-iodo group, which is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions can be incorporated into cascade sequences to rapidly build molecular complexity.

For instance, a Sonogashira coupling of the iodo-group with a terminal alkyne, followed by an in-situ cyclization (e.g., a base- or metal-catalyzed intramolecular hydroamination or hydroarylation), could lead to the formation of novel fused heterocyclic systems. Similarly, a Suzuki or Stille coupling could introduce a vinyl or aryl group at C6, which could then participate in an intramolecular Heck reaction or a Diels-Alder cycloaddition, respectively, if a suitable reaction partner is present elsewhere on the molecule. The combination of MCRs for the initial synthesis followed by cascade functionalization represents a highly efficient approach to generating diverse libraries of complex quinoline derivatives. researchgate.netrsc.org

**advanced Spectroscopic and Chromatographic Methodologies for Research on Ethyl 6 Iodoquinoline 3 Carboxylate**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of quinoline (B57606) derivatives, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. uncw.eduuncw.edu Studies on quinoline derivatives have demonstrated that intermolecular π-π stacking interactions can lead to concentration-dependent chemical shift changes in ¹H NMR, offering insights into the molecule's dynamic behavior in solution. uncw.eduuncw.edu

One-dimensional NMR spectroscopy is the initial and most fundamental step for the structural verification of Ethyl 6-iodoquinoline-3-carboxylate.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons on the quinoline core and the aliphatic protons of the ethyl ester group. mdpi.com In related quinoline-3-carboxylate structures, aromatic protons typically resonate between 7.80 and 9.20 ppm. mdpi.com The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the quinoline ring system, and the two carbons of the ethyl group. The carbon attached to the iodine atom (C-6) would exhibit a characteristic chemical shift.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less sensitive, offers direct insight into the electronic environment of the quinoline nitrogen atom. researchgate.net The chemical shift of the ¹⁵N nucleus is sensitive to factors like protonation and intermolecular interactions. researchgate.net To overcome low natural abundance and sensitivity, isotopic labeling can be employed, for instance, by using ¹⁵N-enriched reagents during synthesis. nih.gov Advanced techniques such as gradient-enhanced inverse-detected experiments (e.g., GHMBC) are often necessary to acquire ¹⁵N data at natural abundance. u-szeged.hu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H2 | ¹H | ~9.1 | Singlet (s) |

| H4 | ¹H | ~8.5 | Singlet (s) |

| H5 | ¹H | ~7.9 | Doublet (d) |

| H7 | ¹H | ~8.1 | Doublet of Doublets (dd) |

| H8 | ¹H | ~8.5 | Doublet (d) |

| -OCH₂CH₃ | ¹H | ~4.4 | Quartet (q) |

| -OCH₂CH₃ | ¹H | ~1.4 | Triplet (t) |

| C=O | ¹³C | ~165 | - |

| Quinoline Carbons | ¹³C | ~120-150 | - |

| C6 (C-I) | ¹³C | ~95 | - |

| -OCH₂CH₃ | ¹³C | ~62 | - |

| -OCH₂CH₃ | ¹³C | ~14 | - |

Two-dimensional NMR experiments are critical for unambiguously assigning the 1D spectra and confirming the molecular structure by establishing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the coupled protons on the benzene (B151609) portion of the quinoline ring (H-5, H-7, H-8) and between the methylene and methyl protons of the ethyl group. researchgate.netacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net For a relatively rigid molecule like this, NOESY helps confirm assignments. It is also particularly useful for studying potential intermolecular phenomena, such as the preferred orientation in stacked dimers that may form in solution. uncw.edu

Table 2: Summary of Key Expected 2D NMR Correlations

| Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | ¹H-¹H Connectivity | H-7 with H-8 and H-5; -OCH₂CH₃ with -OCH₂CH₃ |

| HSQC | Direct ¹H-¹³C Correlation | H-2 with C-2; H-4 with C-4; H-5 with C-5, etc. |

| HMBC | Long-Range ¹H-¹³C Connectivity | H-2/H-4 with C=O; -OCH₂CH₃ with C=O; H-5 with C-7/C-8a |

| NOESY | Through-Space ¹H-¹H Proximity | H-5 with H-4; H-8 with H-7 |

In the solid state, anisotropic (orientation-dependent) interactions are not averaged out as they are in solution, leading to very broad NMR signals. emory.edu Solid-state NMR (ssNMR) uses techniques like Magic-Angle Spinning (MAS) to suppress these interactions and obtain high-resolution spectra of solid samples. emory.edu This is invaluable for studying properties that only exist in the solid phase. nih.gov

For this compound, ssNMR can be used to:

Investigate Polymorphism: Different crystalline forms (polymorphs) of the compound will have distinct arrangements of molecules in the crystal lattice. These subtle structural differences can be detected by ssNMR as changes in chemical shifts and relaxation times, making it a powerful tool for identifying and characterizing different polymorphs. nih.gov

Analyze Crystalline Structure: Cross-Polarization (CP/MAS) techniques can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed structural information about the solid material. u-szeged.huemory.edu By measuring internuclear distances through dipolar coupling, ssNMR can provide data that is complementary to X-ray diffraction, especially for microcrystalline or disordered samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.gov

ESI-MS: As a soft ionization method, Electrospray Ionization is well-suited for analyzing this compound. researchgate.net It typically ionizes the molecule with minimal fragmentation, producing a prominent protonated molecular ion, [M+H]⁺. The high mass accuracy of a Time-of-Flight (TOF) or Orbitrap analyzer allows for the determination of the compound's elemental formula (C₁₂H₁₀INO₃) by matching the measured mass to the calculated exact mass with an error of less than 5 ppm. nih.gov

MALDI-MS: Matrix-Assisted Laser Desorption/Ionization is another soft ionization technique. nih.gov While more commonly used for larger biomolecules, it can be applied to small molecules. The analyte is co-crystallized with an energy-absorbing matrix (like 2,5-dihydroxybenzoic acid), which, upon laser irradiation, facilitates the desorption and ionization of the analyte. nih.gov Interestingly, some quinoline derivatives have been shown to function as matrices themselves for the analysis of other compounds like oligosaccharides. acs.org

Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by inducing and analyzing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). researchgate.net

Fragmentation Analysis: The precursor ion is isolated and then fragmented via collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the molecule's structure. For this compound, predictable fragmentation pathways include the neutral loss of ethylene (B1197577) (C₂H₄) from the ethyl group, loss of the entire ethoxy group (•OCH₂CH₃), or loss of carbon monoxide (CO) from the quinoline ring. The resulting fragmentation pattern serves as a structural fingerprint. nih.gov

Impurity Profiling: MS/MS is exceptionally useful for identifying and characterizing impurities in a sample, even those present at very low levels or those that are isomeric with the main compound. nih.gov Different isomers will often yield distinct fragmentation patterns, allowing for their differentiation without chromatographic separation. researchgate.net This capability is crucial for quality control in chemical synthesis.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M]⁺• | [C₁₂H₁₀INO₃]⁺• | 342.9702 | Molecular Ion (less common in ESI) |

| [M+H]⁺ | [C₁₂H₁₁INO₃]⁺ | 343.9779 | Precursor Ion in ESI(+) |

| [M-C₂H₄+H]⁺ | [C₁₀H₇INO₃]⁺ | 315.9467 | Loss of ethylene |

| [M-OC₂H₅]⁺ | [C₁₀H₆INO₂]⁺ | 298.9467 | Loss of ethoxy radical |

| [M-HOC₂H₅]⁺• | [C₁₀H₅INO₂]⁺• | 297.9390 | Loss of ethanol (B145695) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

In the analysis of this compound, IR and Raman spectra provide definitive evidence for its key structural features. The quinoline core, the ethyl ester group, and the carbon-iodine bond each exhibit characteristic absorption or scattering frequencies. While a complete, experimentally verified spectral assignment for this specific molecule is not widely published, the expected frequencies can be accurately predicted based on extensive data from similar quinoline derivatives and general spectroscopic principles. mdpi.comrsc.org

Key functional group vibrations for this compound include:

Aromatic C-H Stretching: The C-H bonds on the quinoline ring typically show stretching vibrations in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl group's C-H bonds exhibit symmetric and asymmetric stretches in the 2980-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The ester carbonyl group is one of the most prominent features in the IR spectrum, typically appearing as a strong, sharp band between 1730-1715 cm⁻¹. This is a highly characteristic absorption.

Quinoline Ring Vibrations (C=C and C=N Stretching): The aromatic quinoline system displays a series of complex ring stretching vibrations in the 1620-1430 cm⁻¹ region. mdpi.com These bands confirm the presence of the heterocyclic aromatic core.

C-O Stretching: The C-O single bonds of the ester group produce strong bands in the 1300-1100 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is found at lower frequencies, typically in the 600-500 cm⁻¹ range. Its presence is a key indicator of successful iodination at the 6-position.

These vibrational modes can be sensitive to the molecule's local environment, providing insights into intermolecular interactions, such as hydrogen bonding or crystal packing effects, in the solid state. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| Ester C=O Stretch | 1730 - 1715 | IR |

| Quinoline C=C/C=N Stretches | 1620 - 1430 | IR, Raman |

| Ester C-O Stretch | 1300 - 1100 | IR |

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Crystalline Phase Analysis

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as other substituted quinoline carboxylates, provides a clear framework for what to expect. For instance, studies on similar heterocyclic derivatives reveal detailed information about their crystal systems, space groups, and unit cell dimensions. mdpi.com This data is fundamental for understanding how the molecules pack together in a crystal lattice, which is governed by intermolecular forces like van der Waals interactions and potential weak hydrogen bonds.

The analysis would yield precise data points, including:

Crystal System: The class of the crystal lattice (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact dihedral angles, defining the orientation of the ethyl ester group relative to the quinoline ring.

This information is invaluable for computational chemistry, materials science, and understanding the solid-state properties of the compound.

Table 2: Representative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.4848 |

| b (Å) | 12.5663 |

| c (Å) | 15.2708 |

| β (°) | 116.424 |

| Volume (ų) | 2489.2 |

| Z (Molecules/Unit Cell) | 8 |

Note: Data is representative of a similar heterocyclic structure to illustrate typical XRD output.

Advanced Chromatographic Separations for Purity Assessment, Reaction Monitoring, and Isolation of Intermediates

Chromatography is an essential tool in the synthesis and analysis of organic compounds. For this compound, advanced chromatographic techniques are employed for assessing its purity, monitoring the progress of its synthesis, and isolating it from byproducts and unreacted starting materials. researchgate.netnih.gov

While this compound itself is an achiral molecule, it is often used as a scaffold to synthesize more complex, chiral derivatives that may have stereospecific biological activities. When a chiral center is introduced into a derivative, it is crucial to separate and quantify the resulting enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. youtube.com

The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. nih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times on the column, allowing for their separation and quantification. nih.govteledynelabs.com

Developing a chiral HPLC method involves screening various CSPs (e.g., polysaccharide-based, protein-based) and optimizing the mobile phase (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol) to achieve baseline resolution between the enantiomeric peaks. teledynelabs.com This analysis is fundamental in pharmaceutical development where the therapeutic activity and toxicity of enantiomers can differ significantly. youtube.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "green" alternative to HPLC for both analytical and preparative separations in drug discovery and development. mdpi.comnih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nsf.gov Supercritical CO₂ is non-toxic, and its low viscosity and high diffusivity allow for very fast and efficient separations at lower backpressures compared to HPLC. researchgate.net

For a compound like this compound, SFC offers several advantages:

High-Throughput Analysis: The short run times make SFC ideal for rapidly screening reaction conditions or assessing the purity of many samples. mdpi.com

Preparative Purification: SFC is highly effective for preparative scale work. After the separation, the CO₂ mobile phase is simply evaporated, leaving the pure compound and a minimal amount of organic co-solvent, which drastically reduces downstream processing time. nih.gov

Orthogonal Selectivity: SFC often provides different separation selectivity compared to reversed-phase HPLC, making it a valuable complementary technique for resolving complex mixtures.

The technique is versatile, capable of separating a wide range of compounds by modifying the CO₂ mobile phase with small amounts of co-solvents like methanol (B129727) to adjust polarity. nsf.gov This makes SFC an excellent platform for the high-throughput purification and analysis of heterocyclic libraries based on the this compound scaffold.

**strategic Applications of Ethyl 6 Iodoquinoline 3 Carboxylate As a Synthetic Building Block and Precursor in Specialized Chemical Research**

Design and Synthesis of Advanced Polycyclic and Fused Heterocyclic Systems

The iodo-substituted quinoline (B57606) framework of ethyl 6-iodoquinoline-3-carboxylate serves as a powerful platform for the construction of larger, more complex heterocyclic systems through various carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of the C-I bond is central to these transformations, providing a reliable handle for molecular elaboration.

The synthesis of macrocycles and molecular cages is a challenging yet rewarding field of organic chemistry, with applications in host-guest chemistry, molecular recognition, and catalysis. This compound can be envisioned as a key rigid building block for the construction of such supramolecular structures. The iodo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki reactions, which are workhorse methods for the formation of carbon-carbon bonds. organic-chemistry.org

For instance, a Sonogashira coupling reaction between this compound and a terminal di-alkyne could lead to the formation of a dimeric or trimeric quinoline-containing macrocycle. The rigidity of the quinoline unit would impart a defined shape to the resulting macrocycle, a crucial feature for creating a pre-organized binding cavity.

Illustrative Synthetic Scheme for a Quinoline-Containing Macrocycle:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | 1,4-Diethynylbenzene | Pd(PPh₃)₄, CuI, Et₃N, THF, reflux | A [2+2] macrocycle containing two quinoline and two phenyl units |

While direct examples involving this compound are not prevalent in the literature, the principle is well-established with other aryl iodides. The successful synthesis of such macrocycles would pave the way for investigating their host-guest properties, potentially leading to new sensors or molecular containers. The construction of even more complex, three-dimensional molecular cages could be achieved by employing tri-functionalized coupling partners, leading to cage-like structures with well-defined internal volumes.

Spirocyclic and bridged ring systems are important structural motifs found in numerous natural products and pharmacologically active compounds. The synthesis of such topologically complex molecules often requires innovative synthetic strategies. While direct applications of this compound in this area are not widely reported, its structure provides several avenues for the construction of spiro and bridged derivatives.

One potential approach involves the initial conversion of the ethyl carboxylate group to a suitable nucleophile or electrophile, followed by an intramolecular reaction that forms the spiro or bridged system. For example, the ester could be reduced to an alcohol, which could then participate in an intramolecular cyclization.

Alternatively, the iodine atom could be used as a handle for a Heck reaction. organic-chemistry.org An intramolecular Heck reaction of a derivative of this compound bearing a suitably positioned alkene could lead to the formation of a new ring fused in a spiro or bridged fashion.

Precursor in the Development of Optoelectronic Materials and Advanced Fluorescent Probes (Focus on Chemical Synthesis and Material Function)

The inherent photophysical properties of the quinoline ring system make it a valuable component in the design of organic materials for optoelectronic applications and as a core for fluorescent probes. The presence of the iodo group in this compound offers a convenient point for modification to tune these properties and to link the quinoline moiety to other functional units.

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. uniss.it The performance of an OLED is highly dependent on the organic materials used in its emissive and charge-transport layers. Quinoline derivatives have been investigated for their potential in OLEDs due to their high fluorescence quantum yields and good thermal stability. iscience.in Tris(8-hydroxyquinolinato)aluminium (Alq₃) is a classic example of a successful quinoline-based electron-transporting and emissive material. iscience.in

This compound can serve as a precursor for novel OLED materials. The iodo group can be replaced by various aryl or heteroaryl groups via Suzuki or Stille coupling reactions. This allows for the synthesis of a library of quinoline derivatives with tailored electronic properties. For example, coupling with electron-rich or electron-deficient aromatic boronic acids can be used to fine-tune the HOMO and LUMO energy levels of the resulting molecule, which is crucial for efficient charge injection and transport in an OLED device. Furthermore, the resulting extended π-conjugated systems often exhibit strong fluorescence, making them suitable candidates for emissive materials. researchgate.net

Hypothetical Synthesis of a Novel Emissive Material:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Potential Application |

| This compound | 9-Phenyl-9H-carbazole-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | Ethyl 6-(9-phenyl-9H-carbazol-3-yl)quinoline-3-carboxylate | Blue-emitting material for OLEDs |

Fluorescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence properties. nih.govchemrxiv.org The quinoline scaffold is an excellent platform for the development of such sensors due to its inherent fluorescence. rsc.orgresearchgate.net The iodo-substituent in this compound can be strategically replaced with a receptor unit capable of binding to a target analyte, such as a metal ion or a small organic molecule.

The binding event can trigger a change in the electronic structure of the quinoline fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. For example, a Buchwald-Hartwig amination could be employed to introduce a chelating amine group at the 6-position. wikipedia.orgorganic-chemistry.org The resulting compound could then be evaluated as a sensor for various metal ions.

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light or a chemical agent. The development of such systems is of great interest for applications in molecular electronics and data storage. The versatile reactivity of the iodo group and the ester functionality on the this compound backbone provides opportunities to incorporate photochromic or electrochromic units, thereby creating novel molecular switch architectures.

Development of New Catalytic Ligands and Organometallic Complexes

The quinoline framework is a well-known ligand in coordination chemistry, capable of binding to a wide range of metal centers. The resulting organometallic complexes can exhibit interesting catalytic properties or serve as components in functional materials. The substitution pattern on the quinoline ring plays a crucial role in determining the electronic and steric properties of the ligand, and thus the properties of the resulting metal complex.

This compound can be used to synthesize novel quinoline-based ligands. The iodo group can be transformed into a variety of other functional groups that can act as coordination sites. For example, a Negishi coupling could introduce a phosphine (B1218219) group, creating a bidentate P,N-ligand. Such ligands are of great interest in homogeneous catalysis.

Furthermore, the quinoline nitrogen itself can coordinate to a metal center. The presence of the ester and iodo groups can influence the electron density at the nitrogen atom, thereby modulating the ligand's donor strength. While direct synthesis of organometallic complexes from this compound is not extensively documented, the potential for creating novel catalytic systems based on this scaffold is significant. An unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate has been reported, and this poly-functionalized quinoline shows promise as a versatile building block for more complex derivatives. researchgate.net

Chemical Probe Development for Mechanistic Biological Studies (Focus on Chemical Synthesis and Probe Design)

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its presence in numerous biologically active compounds. This compound serves as an excellent starting point for the synthesis of chemical probes, which are small molecules designed to study and manipulate biological systems. The presence of the iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, enabling the introduction of diverse functional groups, including fluorophores and reactive moieties for target engagement.

The design of chemical probes based on the this compound scaffold often focuses on creating molecules with specific photophysical properties or the ability to interact with particular biological targets. For instance, the iodo-substituent can be readily replaced with an alkyne-containing fluorophore via a Sonogashira coupling reaction. This modular approach allows for the systematic variation of the probe's structure to optimize its properties for specific biological applications.